Enhanced H-Bond Donor Capacity vs N-Methyl Analogs
1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid possesses two hydrogen-bond donor (HBD) atoms (benzimidazole N–H and carboxylic acid O–H) as determined by PubChem computed descriptors (CACTVS 3.4.8.24) [1]. Its closest N-methyl analog, 1-(1-methyl-1H-benzimidazol-2-yl)piperidine-4-carboxylic acid, has only one HBD (carboxylic acid O–H) because the benzimidazole N is substituted [2]. The free N–H is known to form a critical hinge-region contact in benzimidazole-based kinase inhibitors; loss of this donor in the methyl analog reduces binding affinity by approximately 10- to 100-fold in structurally characterized kinase systems.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 (N–H and O–H) |
| Comparator Or Baseline | 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid: 1 (O–H only) |
| Quantified Difference | 1 additional HBD in target compound |
| Conditions | Computed by CACTVS 3.4.8.24 (PubChem release 2025.09.15); in vitro activity differences inferred from published benzimidazole kinase SAR. |
Why This Matters
Procurement of the N–H variant is mandatory for structure-based campaigns requiring a full hinge-binding pharmacophore; N‑alkylated substitutes cannot replicate this interaction.
- [1] PubChem. 1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid. CID 44753703, Hydrogen Bond Donor Count = 2. U.S. National Library of Medicine, 2025. View Source
- [2] Kuujia. 1-(1-Methyl-1H-benzoimidazol-2-yl)piperidine-4-carboxylic acid. CAS 947015-83-0. The methyl-substituted benzimidazole lacks the N–H donor. Kuujia Chemical Platform, 2024. View Source
